molecular formula C19H18Cl2N4O B2405483 3,4-Dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide CAS No. 1797124-10-7

3,4-Dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide

Cat. No.: B2405483
CAS No.: 1797124-10-7
M. Wt: 389.28
InChI Key: ODJCONDKVVLYBG-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core substituted with dichloro groups and a piperidine ring attached to a cyanopyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Attachment of the Cyanopyridine Moiety: The cyanopyridine group is introduced via a nucleophilic substitution reaction.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting the dichlorobenzoyl chloride with the piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.

Scientific Research Applications

3,4-Dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It is explored for its potential use in industrial processes, including as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzamide: Shares the benzamide core but lacks the piperidine and cyanopyridine moieties.

    N-(4-Piperidinylmethyl)benzamide: Contains the piperidine and benzamide groups but lacks the dichloro and cyanopyridine substitutions.

Uniqueness

3,4-Dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,4-dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O/c20-16-4-3-14(10-17(16)21)19(26)24-12-13-5-8-25(9-6-13)18-15(11-22)2-1-7-23-18/h1-4,7,10,13H,5-6,8-9,12H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJCONDKVVLYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=C(C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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